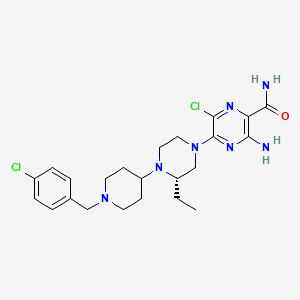

(R)-SCH 546738

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31Cl2N7O/c1-2-17-14-31(23-20(25)28-19(22(27)33)21(26)29-23)11-12-32(17)18-7-9-30(10-8-18)13-15-3-5-16(24)6-4-15/h3-6,17-18H,2,7-14H2,1H3,(H2,26,29)(H2,27,33)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDYJFWSPRQEAX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475511 | |

| Record name | 3-Amino-6-chloro-5-[(3S)-4-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906805-42-3 | |

| Record name | SCH-546738 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906805423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-chloro-5-[(3S)-4-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-546738 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKR7RH5HBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-SCH 546738: A Technical Guide to its Mechanism of Action as a Non-Competitive CXCR3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of (R)-SCH 546738, a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3). The information presented herein is synthesized from key preclinical studies, offering a comprehensive resource for researchers in immunology, pharmacology, and drug development.

This compound has been identified as a high-affinity, non-competitive antagonist of human CXCR3.[1][2][3][4][5] Its action prevents the binding of the natural chemokine ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—to the receptor, thereby inhibiting the downstream signaling cascades that mediate the recruitment of Th1 lymphocytes to sites of inflammation.[1][2] This targeted disruption of the CXCR3 pathway underscores the therapeutic potential of this compound in various autoimmune diseases and transplant rejection.[1][5]

Core Mechanism of Action

This compound exerts its pharmacological effect by binding to an allosteric site on the CXCR3 receptor. This non-competitive binding mode means that it does not directly compete with the endogenous chemokine ligands for their binding site. Instead, it induces a conformational change in the receptor that prevents the ligands from binding and/or activating it, effectively blocking signal transduction.[1][2] This insurmountable antagonism is a key characteristic, suggesting that its inhibitory effect cannot be overcome by increasing concentrations of the natural ligands.[1]

Structural studies have revealed that SCH 546738 binds to an allosteric site located between transmembrane helices TM5 and TM6 of the CXCR3 receptor. This binding is thought to stabilize the receptor in an inactive state, preventing the conformational changes necessary for G-protein coupling and subsequent signaling upon ligand binding.

Quantitative Pharmacological Data

The potency and binding characteristics of this compound have been quantified through a series of in vitro assays. The data highlights its high affinity for human CXCR3 and its functional antagonism of chemokine-induced T-cell migration.

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human | 0.4 nM | Radioligand Competition Binding | [1][2][4] |

| IC50 vs. [125I]hCXCL10 | Human | 0.8 - 2.2 nM | Radioligand Displacement | [1][2][5] |

| IC50 vs. [125I]hCXCL11 | Human | 0.8 - 2.2 nM | Radioligand Displacement | [1][2][5] |

| IC90 (Chemotaxis) | Human | ~10 nM | Activated T-Cell Chemotaxis | [1][2][5] |

| IC50 vs. [125I]hCXCL10 | Monkey | 1.3 nM | Cross-Species Binding | [1][4] |

| IC50 vs. [125I]hCXCL10 | Dog | 6.4 nM | Cross-Species Binding | [1][4] |

| IC50 vs. [125I]hCXCL10 | Mouse | 5.9 nM | Cross-Species Binding | [1][4] |

| IC50 vs. [125I]hCXCL10 | Rat | 4.2 nM | Cross-Species Binding | [1][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CXCR3 signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.

Caption: CXCR3 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for characterizing this compound's binding and functional activity.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Radioligand Competition Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for the CXCR3 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Cell Culture and Membrane Preparation:

-

Cell Line: Ba/F3 cells stably transfected with human, monkey, dog, mouse, or rat CXCR3 cDNA.

-

Culture Conditions: Cells are cultured in appropriate media supplemented with growth factors.

-

Membrane Preparation:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM HEPES, pH 7.4, 10 mM EDTA) with protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with buffer and resuspend in a suitable assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

2. Binding Assay Protocol:

-

Radioligand: [35S]-labeled SCH 535390 (a high-affinity CXCR3 ligand) or [125I]-labeled hCXCL10/hCXCL11.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA.

-

Procedure:

-

In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of this compound.

-

For non-specific binding determination, use a high concentration of an unlabeled CXCR3 ligand.

-

Incubate the plate for a specified time (e.g., 60-180 minutes) at room temperature to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine, using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Human Activated T-Cell Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of activated T-cells towards a chemokine gradient.

1. T-Cell Isolation and Activation:

-

Source: Human peripheral blood mononuclear cells (PBMCs) isolated by Ficoll-Hypaque density gradient centrifugation.

-

Activation:

-

Deplete monocytes from the PBMC population.

-

Stimulate the remaining lymphocytes with phytohemagglutinin (PHA) and Interleukin-2 (IL-2).

-

Culture the cells for 7-9 days to generate a population of activated T-cells expressing high levels of CXCR3.

-

2. Chemotaxis Assay Protocol:

-

Apparatus: 96-well chemotaxis chamber (e.g., Neuroprobe ChemoTx).

-

Chemoattractants: Recombinant human CXCL9, CXCL10, or CXCL11. A non-CXCR3 ligand like CCL19 can be used as a negative control.

-

Procedure:

-

Prepare various concentrations of the chemoattractant in assay medium (e.g., RPMI with 20% fetal bovine serum) and add to the lower wells of the chemotaxis chamber.

-

Resuspend the activated T-cells in assay medium.

-

Pre-incubate the T-cells with various fixed concentrations of this compound (e.g., 1, 10, 100 nM).

-

Place the filter membrane (e.g., 5 µm pore size) over the lower wells.

-

Add the T-cell suspension (containing the antagonist) to the top of the filter.

-

Incubate the chamber for a period (e.g., 1-3 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, remove the non-migrated cells from the top of the filter.

-

Stain and quantify the cells that have migrated to the lower chamber.

-

3. Data Analysis:

-

Express the results as a chemotactic index (the fold increase in migrated cells in the presence of a chemoattractant compared to the medium control).

-

Plot the chemotactic index against the chemokine concentration in the presence and absence of this compound.

-

Determine the IC90 value, the concentration of the antagonist required to inhibit 90% of the maximal chemotactic response.

Conclusion

This compound is a well-characterized, potent, and non-competitive antagonist of the CXCR3 receptor. Its high binding affinity and functional inhibition of T-cell migration provide a strong rationale for its investigation as a therapeutic agent in diseases driven by Th1-mediated inflammation. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for further research and development efforts targeting the CXCR3 pathway.

References

- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (R)-SCH 546738: A Non-Competitive CXCR3 Antagonist

This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and illustrates relevant biological and experimental pathways.

Introduction to CXCR3 and this compound

The CXCR3 receptor, a Gαi protein-coupled receptor, plays a pivotal role in mediating inflammatory responses.[1][2] Its primary ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are induced by interferons and orchestrate the trafficking of activated T lymphocytes (especially Th1 cells) and NK cells to sites of inflammation.[1][2][3] This axis is strongly implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis, as well as in allograft rejection, making CXCR3 a significant therapeutic target.[2][3][4][5]

This compound is the R-isomer of SCH 546738, a novel, orally active small molecule identified as a highly potent and selective antagonist of CXCR3.[3][5][6] Extensive preclinical studies have demonstrated its efficacy in attenuating disease development in animal models of autoimmune disorders and in preventing transplant rejection.[2][3][5] A key feature of this molecule is its non-competitive mechanism of antagonism.[3][5][7]

Mechanism of Non-Competitive Antagonism

Unlike competitive antagonists that vie with endogenous ligands for the same binding site (the orthosteric site), this compound functions as a non-competitive antagonist.[3][5] It binds to an allosteric site on the CXCR3 receptor—a location distinct from where CXCL9, CXCL10, and CXCL11 bind.[3] This binding event induces a conformational change in the receptor, which in turn prevents the natural ligands from binding and initiating downstream signaling cascades.[3] This mechanism is confirmed by findings that the IC50 of SCH 546738 remains constant regardless of the concentration of radiolabeled CXCL10 or CXCL11 used in competition assays.[3]

Quantitative Data: Binding Affinity and Potency

This compound demonstrates high affinity and potent antagonist activity across multiple assays. The following tables summarize the key quantitative metrics for its predecessor, SCH 546738, which is pharmacologically representative.

Table 1: In Vitro Potency and Binding Affinity of SCH 546738

| Parameter | Target/Assay | Value | Reference |

|---|---|---|---|

| Ki | Human CXCR3 Receptor Binding | 0.4 nM | [3][5][6][7] |

| IC50 | Displacement of [¹²⁵I]hCXCL10 | 0.8 - 2.2 nM | [3][5][7] |

| IC50 | Displacement of [¹²⁵I]hCXCL11 | 0.8 - 2.2 nM | [3][5][7] |

| IC90 | Inhibition of Chemotaxis (Human Activated T-cells) | ~10 nM |[3][5][7] |

Table 2: Cross-Species CXCR3 Activity of SCH 546738 (IC50)

| Species | [¹²⁵I]hCXCL10 Binding Inhibition | Reference |

|---|---|---|

| Monkey | 1.3 nM | [3][7] |

| Mouse | 5.9 nM | [3][7] |

| Rat | 4.2 nM | [3][7] |

CXCR3 Signaling Pathways

Upon binding of its chemokine ligands (CXCL9, CXCL10, or CXCL11), CXCR3 activates intracellular signaling pathways critical for cell migration and function. As a Gαi-coupled receptor, its activation typically leads to:

-

Inhibition of adenylyl cyclase , decreasing cAMP levels.

-

Activation of Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) .[1]

-

Increases in intracellular calcium (Ca²⁺) levels , often via Phospholipase C (PLC) activation.[1][8]

These events culminate in cytoskeletal rearrangement and integrin activation, which are necessary for the directional migration (chemotaxis) of leukocytes.[1] this compound blocks these events by preventing the initial ligand-receptor interaction.

Key Experimental Protocols

The characterization of this compound relies on standardized in vitro assays. The following are detailed methodologies based on published studies.[2][3]

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of the antagonist and its inhibitory concentration (IC50) for displacing natural ligands.

-

Objective: To measure the ability of SCH 546738 to compete with a radiolabeled ligand for binding to the CXCR3 receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing human CXCR3.

-

Radiolabeled tracer: [³⁵S]SCH 535390 (for direct affinity) or [¹²⁵I]hCXCL10 / [¹²⁵I]hCXCL11 (for ligand displacement).[3]

-

SCH 546738 at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

GF/B filter plates and a microplate scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of SCH 546738.

-

In a 96-well plate, add CXCR3-expressing cell membranes, the radiolabeled tracer (at a concentration near its Kd, e.g., 50-100 pM for [¹²⁵I]hCXCL10), and varying concentrations of SCH 546738.[3]

-

Incubate the mixture for a defined period (e.g., 3 hours) at room temperature to allow binding to reach equilibrium.[2]

-

Terminate the reaction by rapid filtration through GF/B filter plates to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specific binding.

-

Dry the plates and measure the radioactivity in each well using a scintillation counter.

-

Data are plotted as the percentage of specific binding versus the concentration of SCH 546738. IC50 values are determined using non-linear regression analysis. The Ki is calculated using the Cheng-Prusoff equation.

-

To confirm non-competitive antagonism, the assay is repeated with multiple concentrations of the radiolabeled chemokine; the IC50 of SCH 546738 should remain constant.[3]

-

T-Cell Chemotaxis Assay

This functional assay measures the ability of the antagonist to inhibit the migration of cells toward a chemokine gradient.

-

Objective: To determine the potency of SCH 546738 in blocking CXCR3-mediated chemotaxis of human T-cells.

-

Materials:

-

Human peripheral blood lymphocytes (PBLs), isolated by Ficoll-Hypaque centrifugation.[2]

-

PHA (Phytohemagglutinin) and IL-2 (Interleukin-2) for T-cell activation.

-

ChemoTx® or Transwell® migration plates (e.g., 5 µm pore size).

-

Recombinant human chemokines: CXCL9, CXCL10, CXCL11.

-

SCH 546738 at various concentrations.

-

Assay medium (e.g., RPMI with 20% fetal bovine serum).[2]

-

-

Protocol:

-

Culture isolated human PBLs with PHA and IL-2 for 7-9 days to generate activated T-cells, which highly express CXCR3.[2]

-

Pre-incubate the activated T-cells with various concentrations of SCH 546738 or vehicle control.

-

Place the chemokines (e.g., CXCL10 at its EC50) in the lower chambers of the migration plate.

-

Add the pre-incubated T-cells to the upper chambers (on top of the filter).

-

Incubate the plate for a period (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator to allow cell migration.

-

After incubation, remove non-migrated cells from the top of the filter.

-

Quantify the number of migrated cells in the lower chamber, typically by using a fluorescent dye (like Calcein-AM) and measuring fluorescence on a plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of SCH 546738 and determine the IC50 or IC90 value.

-

Conclusion

This compound is a well-characterized, high-affinity, non-competitive antagonist of the CXCR3 receptor.[3][5] Its ability to potently inhibit the binding of all three CXCR3 ligands and subsequent T-cell chemotaxis highlights its potential as a therapeutic agent.[3][5] The robust efficacy demonstrated in multiple preclinical models of autoimmune disease and allograft rejection underscores the promise of targeting the CXCR3 pathway.[2][3][5] The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working on CXCR3 modulation for the treatment of inflammatory conditions.

References

- 1. CXCR3 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noncompetitive antagonism and inverse agonism as mechanism of action of nonpeptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]

(R)-SCH 546738: A Technical Guide to its Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the binding characteristics of (R)-SCH 546738, a potent and selective antagonist of the human C-X-C chemokine receptor 3 (CXCR3). All data is presented in a structured format, alongside detailed experimental protocols and visualizations to facilitate understanding and further research.

Binding Affinity and Potency

This compound is the R-isomer of SCH 546738 and exhibits high-affinity binding to the human CXCR3 receptor. Quantitative analysis has established it as a potent antagonist, with key binding parameters summarized in the tables below.

Table 1: Binding Affinity of this compound for Human CXCR3 Receptor

| Compound | Parameter | Value | Receptor |

| This compound | Ki | 0.4 nM | Human CXCR3 |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Inhibitory Activity of SCH 546738 (Racemic Mixture)

| Ligand Displaced | Parameter | Value Range | Receptor |

| Radiolabeled CXCL10 | IC50 | 0.8 - 2.2 nM | Human CXCR3 |

| Radiolabeled CXCL11 | IC50 | 0.8 - 2.2 nM | Human CXCR3 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The data for the racemic mixture, SCH 546738, is presented here as it demonstrates the compound's ability to displace the natural ligands of CXCR3.[1][2]

Table 3: Cross-Species Inhibitory Activity of SCH 546738

| Species | IC50 (vs. [125I]hCXCL10) |

| Monkey | 1.3 nM |

| Mouse | 5.9 nM |

| Rat | 4.2 nM |

| Dog | 6.4 nM |

This table demonstrates the potent cross-species activity of SCH 546738, making it a valuable tool for preclinical in vivo studies.[1]

Experimental Protocols

The binding affinity of this compound was determined using a competitive radioligand binding assay. This section details the methodology employed in these key experiments.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human CXCR3 receptor.

Materials:

-

Test Compound: this compound

-

Radiolabeled Tracer: 35S-labeled SCH 535390 (a sulfonamide analog with a known Kd of 0.6 nM for human CXCR3).[1][3]

-

Receptor Source: Membranes from cells expressing the human CXCR3 receptor.

-

Assay Buffer: Appropriate buffer for maintaining receptor integrity and ligand binding.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Preparation: A constant concentration of the radiolabeled tracer (35S-SCH 535390) and the receptor source are incubated together.

-

Competition: Increasing concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand.

-

Detection: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The IC50 value is determined from this curve, and the Ki value is then calculated using the Cheng-Prusoff equation.

Below is a graphical representation of the experimental workflow.

Mechanism of Action and Signaling Pathway

This compound acts as a non-competitive antagonist of the CXCR3 receptor.[3][4] This means it binds to an allosteric site on the receptor, a location distinct from the binding site of the endogenous chemokine ligands (CXCL9, CXCL10, and CXCL11). This binding event induces a conformational change in the receptor that prevents the natural ligands from binding and activating it.

The CXCR3 signaling pathway plays a crucial role in the inflammatory response, primarily by mediating the migration of T-helper 1 (Th1) cells to sites of inflammation. By blocking this pathway, this compound can attenuate the inflammatory cascade.

The diagram below illustrates the antagonism of the CXCR3 signaling pathway by this compound.

References

(R)-SCH 546738: A Comprehensive Technical Review of its Selectivity for the CXCR3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (R)-SCH 546738, a potent, non-competitive antagonist of the C-X-C chemokine receptor 3 (CXCR3). CXCR3 is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade, primarily by mediating the chemotaxis of activated T cells. Its involvement in various autoimmune diseases has positioned it as a significant therapeutic target. This document consolidates available data on the binding affinity and functional activity of this compound, details the experimental methodologies used for its characterization, and visualizes key pathways and workflows.

Quantitative Analysis of Binding Affinity and Selectivity

This compound, the R-isomer of SCH 546738, demonstrates exceptionally high affinity for the human CXCR3 receptor.[1] Extensive in vitro studies have characterized its binding kinetics and functional antagonism, highlighting its potency and specificity.

Binding Affinity for CXCR3

The affinity of SCH 546738 for human CXCR3 was determined through competitive radioligand binding assays. The compound exhibits a binding affinity (Ki) of 0.4 nM for the human CXCR3 receptor.[1][2][3][4] Functional assays further demonstrate its potency, showing it displaces the natural chemokine ligands, CXCL10 and CXCL11, with IC50 values ranging from 0.8 to 2.2 nM.[4] Notably, these displacement studies indicate that SCH 546738 acts as a non-competitive antagonist, suggesting it binds to an allosteric site on the CXCR3 receptor.[3][4][5]

Cross-Species Reactivity

The antagonistic activity of SCH 546738 extends to CXCR3 receptors from various species, a critical factor for preclinical in vivo studies. The compound effectively inhibits the binding of radiolabeled human CXCL10 to CXCR3 orthologs with nanomolar potency.

Table 1: Cross-Species Binding Affinity of SCH 546738 to CXCR3

| Target Receptor | Measurement | Value (nM) | Ligand Displaced |

| Human CXCR3 | Ki | 0.4 | [35S]SCH 535390 |

| Human CXCR3 | IC50 | 0.8 - 2.2 | [125I]hCXCL10 / [125I]hCXCL11 |

| Monkey CXCR3 | IC50 | 1.3 | [125I]hCXCL10 |

| Mouse CXCR3 | IC50 | 5.9 | [125I]hCXCL10 |

| Rat CXCR3 | IC50 | 4.2 | [125I]hCXCL10 |

| Dog CXCR3 | IC50 | 6.4 | [125I]hCXCL10 |

Data sourced from Jenh et al., 2012 and MedchemExpress product information.[2][3]

Selectivity over other GPCRs

The selectivity of SCH 546738 is a key attribute. It was profiled against a panel of 49 other GPCRs at concentrations of 1-10 μM. In these assays, SCH 546738 showed no significant activity, underscoring its high specificity for the CXCR3 receptor.[2] This lack of off-target activity is crucial for minimizing potential side effects in therapeutic applications.

Experimental Protocols

The characterization of this compound relies on established in vitro assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki and IC50 values) of a test compound against its target receptor.

Objective: To measure the ability of SCH 546738 to compete with a radiolabeled ligand for binding to the CXCR3 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the CXCR3 receptor (e.g., human, monkey, mouse, rat, dog).

-

Radioligand: A high-affinity ligand for CXCR3 labeled with a radioisotope, such as [125I]hCXCL10, [125I]hCXCL11, or [35S]SCH 535390.[2]

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Buffer solution to maintain physiological pH and minimize non-specific binding.

-

Filtration Apparatus: A cell harvester or filtration manifold with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: Cell membranes expressing CXCR3 are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (SCH 546738).

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 3 hours) to allow the binding reaction to reach equilibrium.[5]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Competition Binding Assay.

Chemotaxis Assay

This functional assay measures the ability of an antagonist to inhibit cell migration induced by a chemokine.

Objective: To determine the functional potency of SCH 546738 in blocking CXCR3-mediated chemotaxis of human activated T cells.

Materials:

-

Cells: Human activated T cells, which highly express CXCR3.

-

Chemoattractant: CXCR3 ligands such as CXCL10 or CXCL11.

-

Test Compound: this compound.

-

Chemotaxis Chamber: A device with an upper and lower chamber separated by a microporous membrane (e.g., Transwell™ plate).

-

Assay Medium: Cell culture medium.

Procedure:

-

Cell Preparation: Human T cells are activated and resuspended in assay medium. They are pre-incubated with various concentrations of SCH 546738.

-

Chamber Setup: The chemoattractant (e.g., CXCL10) is placed in the lower chamber of the chemotaxis plate.

-

Cell Addition: The pre-incubated T cells are added to the upper chamber.

-

Incubation: The plate is incubated for several hours to allow cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or by using a fluorescent dye.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of SCH 546738. The IC90 value (concentration required to inhibit 90% of the chemotactic response) for SCH 546738 was determined to be approximately 10 nM.[2][4][5]

CXCR3 Signaling Pathway and Antagonism

CXCR3 activation by its cognate ligands (CXCL9, CXCL10, CXCL11) initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling of the receptor to Gi and Gq proteins.[6]

The binding of a chemokine ligand to CXCR3 induces a conformational change in the receptor, leading to the activation of associated G-proteins. This activation triggers downstream signaling pathways, including the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) levels.[6][7] Concurrently, pathways such as the Ras/ERK cascade are activated, ultimately culminating in cellular responses like chemotaxis, proliferation, and migration.[7][8][9]

This compound, as a non-competitive antagonist, binds to an allosteric site on the CXCR3 receptor.[2] This binding event prevents the conformational change necessary for G-protein activation, even when the natural ligands are present. Consequently, the entire downstream signaling cascade is blocked, effectively inhibiting the biological functions mediated by CXCR3.

Caption: CXCR3 Signaling and Antagonism by this compound.

Conclusion

The available data robustly supports that this compound is a highly potent and selective non-competitive antagonist of the CXCR3 receptor. Its nanomolar affinity for human CXCR3 and clean profile against a broad panel of other GPCRs make it an exemplary molecule for studying the therapeutic potential of CXCR3 inhibition.[2] The compound's strong cross-species activity further enhances its value as a tool for preclinical research in various animal models of autoimmune and inflammatory diseases.[2][3] The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review [frontiersin.org]

- 8. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(R)-SCH 546738: A Technical Guide to Cross-Species Activity in Murine and Rattus Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cross-species activity of (R)-SCH 546738, a potent and selective non-competitive antagonist of the CXCR3 chemokine receptor. The data herein is compiled from preclinical studies in mouse and rat models, offering critical insights for researchers in immunology, pharmacology, and drug development. This compound is the R-isomer of SCH 546738 and is identified as the active enantiomer.[1]

Executive Summary

SCH 546738 demonstrates high-affinity binding and functional antagonism at human, mouse, and rat CXCR3 receptors, validating its use in rodent models of human diseases. The compound exhibits favorable pharmacokinetic profiles in both species, achieving significant plasma concentrations after oral administration. In vivo studies confirm its efficacy in attenuating disease in models of rheumatoid arthritis and experimental autoimmune encephalomyelitis. This document consolidates the quantitative data, experimental methodologies, and relevant biological pathways to serve as a comprehensive resource for ongoing and future research.

Mechanism of Action: CXCR3 Antagonism

SCH 546738 functions as a non-competitive antagonist, binding to an allosteric site on the CXCR3 receptor.[2][3] This action prevents the receptor from undergoing the conformational change necessary for activation by its cognate chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[2] By blocking this interaction, SCH 546738 effectively inhibits the downstream signaling cascade that leads to leukocyte chemotaxis, thereby preventing the infiltration of pathogenic T-cells into inflammatory sites.[2][4] This mechanism is central to its therapeutic potential in autoimmune diseases and transplant rejection.[2][5]

Quantitative Data Summary

The cross-species activity of SCH 546738 is summarized below, highlighting its potency and pharmacokinetic properties in rodents.

In Vitro Receptor Binding and Functional Activity

SCH 546738 demonstrates potent inhibition of radiolabeled CXCL10 binding to CXCR3 receptors across multiple species, indicating strong cross-species activity.[2][6]

| Parameter | Species | Value (nM) | Citation |

| CXCR3 Binding Ki | Human | 0.4 | [2][7] |

| CXCL10 Binding IC50 | Human | 0.8 - 2.2 | [2][5] |

| Monkey | 1.3 | [2][6] | |

| Rat | 4.2 | [2][6][7] | |

| Mouse | 5.9 | [2][6][7] | |

| Dog | 6.4 | [2][6] | |

| Functional IC90 (Chemotaxis) | Human | ~10 | [2][5] |

Table 1: In Vitro Activity of SCH 546738 on CXCR3.

Pharmacokinetics in Rodent Models

Following oral administration, SCH 546738 achieves substantial plasma concentrations in both rats and mice, demonstrating its suitability for in vivo efficacy studies.[2]

| Species (Strain) | Dose (Oral) | Vehicle | AUC (0-24hr) (ng·hr/mL) | Citation |

| Rat (Lewis) | 10 mg/kg | 0.4% Methylcellulose | 11,800 | [2] |

| Mouse (C57BL/6) | 30 mg/kg | 0.4% Methylcellulose | 16,000 | [2] |

Table 2: Pharmacokinetic Parameters of SCH 546738 in Rodents.

In Vivo Efficacy in Rodent Disease Models

SCH 546738 has been evaluated in several rodent models of autoimmune disease, showing significant, dose-dependent efficacy.

| Disease Model | Species | Dosing Regimen | Key Outcome | Citation |

| Collagen-Induced Arthritis (CIA) | Mouse | 3, 10, 40 mg/kg (p.o., BID) | Attenuated disease development, reduced leukocyte infiltration | [2] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Not specified | Significantly reduced disease severity | [2][3][5] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Significantly reduced disease severity | [2][3][5] |

| Cardiac Allograft Rejection | Rat | Not specified | Dose-dependent prolongation of graft survival | [2][3][5] |

| Apical Periodontitis (AP) | Mouse | 30 mg/kg (p.o., every 2 days) | Reduced inflammatory cell infiltration | [8] |

Table 3: Summary of In Vivo Efficacy in Rodent Models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for replication and reference.

Radioligand Receptor Binding Assay

This protocol determines the ability of SCH 546738 to inhibit the binding of a radiolabeled ligand to the CXCR3 receptor.

-

Source: Membranes from cells engineered to express CXCR3 of human, mouse, or rat origin.

-

Radioligand: [125I]-labeled human CXCL10 ([125I]hCXCL10).[2][3]

-

Procedure:

-

Cell membranes are incubated with a constant concentration of [125I]hCXCL10.

-

Increasing concentrations of SCH 546738 are added to the reaction.

-

The mixture is incubated for approximately 3 hours to reach equilibrium.[3]

-

The reaction is terminated, and membrane-bound radioactivity is separated from unbound ligand.

-

Radioactivity is quantified using a gamma counter.

-

-

Data Analysis: The concentration of SCH 546738 that inhibits 50% of the specific binding of [125I]hCXCL10 (IC50) is calculated by plotting the percentage of inhibition against the log concentration of the compound.[2][3]

Pharmacokinetic Studies

This protocol outlines the procedure for determining the plasma concentration-time profile of SCH 546738 following oral administration.

-

Animals: Lewis rats and C57BL/6 mice are used.[2]

-

Formulation: SCH 546738 is suspended in a 0.4% methylcellulose vehicle for oral gavage.[2]

-

Dosing:

-

Sample Collection: Blood samples (n=3 animals per time point) are collected at specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours) post-dose.[2]

-

Analysis: Plasma is isolated, and the concentration of SCH 546738 is determined using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Plasma concentration versus time data is plotted. Key pharmacokinetic parameters, such as the Area Under the Curve (AUC), are calculated.[2]

Mouse Collagen-Induced Arthritis (CIA) Model

This protocol details an in vivo efficacy study in a widely accepted model of rheumatoid arthritis.

-

Disease Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.

-

Treatment: Oral dosing with SCH 546738 (3, 10, and 40 mg/kg, twice daily) or vehicle is initiated after the disease process has started, for instance, 16 days post-initial immunization, and continues for a defined period (e.g., through day 9 of treatment).[2]

-

Assessment: Disease severity is monitored regularly by scoring clinical signs of arthritis (e.g., paw swelling, erythema).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating the Role of CXCR3 in Pain Modulation: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of the CXCL9-CXCR3 axis suppresses the progression of experimental apical periodontitis by blocking macrophage migration and activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (R)-SCH 546738 in Th1 Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a pivotal role in the recruitment of Th1 lymphocytes to sites of inflammation. Its ligands, CXCL9, CXCL10, and CXCL11, are interferon-inducible chemokines that are upregulated in numerous autoimmune and inflammatory diseases. (R)-SCH 546738, the R-isomer of SCH 546738, has emerged as a potent, orally active, and non-competitive allosteric antagonist of CXCR3. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action in attenuating the Th1 inflammatory response, and detailed experimental protocols for its evaluation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Th1 inflammatory response by binding to an allosteric site on the CXCR3 receptor.[1] This binding induces a conformational change in the receptor that prevents the binding of its natural chemokine ligands, CXCL9, CXCL10, and CXCL11.[2] By blocking ligand binding, this compound effectively inhibits the downstream signaling pathways that lead to Th1 cell chemotaxis, activation, and recruitment to inflammatory sites. Structural analysis has revealed that SCH 546738 binds to an allosteric site between transmembrane helices TM5 and TM6 of CXCR3, which may restrain the receptor in an inactive state by preventing the repacking of these helices.[1]

The signaling cascade initiated by the binding of CXCL9, CXCL10, or CXCL11 to CXCR3 on Th1 cells is crucial for their migration and effector functions. This pathway is a key driver of inflammation in various autoimmune diseases. This compound, by acting as a non-competitive antagonist, provides a powerful tool to dissect and potentially treat Th1-mediated pathologies.

Quantitative Pharmacological Data

This compound demonstrates high-affinity binding to the human CXCR3 receptor and potent functional antagonism. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of SCH 546738

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | 0.4 nM | [2][3][4] |

| IC50 (Displacement of [¹²⁵I]hCXCL10) | Human | 0.8 - 2.2 nM | [2][4] |

| IC50 (Displacement of [¹²⁵I]hCXCL11) | Human | 0.8 - 2.2 nM | [2][4] |

| IC90 (T-cell Chemotaxis Inhibition) | Human | ~10 nM | [2][4] |

| IC50 (Cross-species [¹²⁵I]hCXCL10 displacement) | Monkey | 1.3 nM | [4] |

| Dog | 6.4 nM | [4] | |

| Mouse | 5.9 nM | [4] | |

| Rat | 4.2 nM | [4] |

Table 2: In Vivo Efficacy of SCH 546738 in a Mouse Collagen-Induced Arthritis (CIA) Model

| Treatment Group (oral, b.i.d.) | Mean Arthritis Score (Day 4) | Mean Arthritis Score (Day 7) | Mean Arthritis Score (Day 9) | Reference |

| Vehicle | ~1.5 | ~3.0 | ~4.5 | [2] |

| SCH 546738 (3 mg/kg) | ~1.0 | ~2.0 | ~3.0 | [2] |

| SCH 546738 (10 mg/kg) | ~0.8 | ~1.5 | ~2.5 | [2] |

| SCH 546738 (40 mg/kg) | ~0.5 | ~1.0 | ~1.8 | [2] |

| *p < 0.05 vs. vehicle |

Table 3: Histopathological Scores in Mouse CIA Model (Day 9)

| Parameter | Vehicle | SCH 546738 (40 mg/kg) | Reference |

| Inflammation | ~2.5 | ~1.0 | [2] |

| Pannus Formation | ~2.0 | ~0.8 | [2] |

| Cartilage Damage | ~2.2 | ~0.9 | [2] |

| Bone Resorption | ~2.0 | ~0.7 | [2] |

| *p < 0.05 vs. vehicle |

Table 4: In Vivo Efficacy of SCH 546738 in Experimental Autoimmune Encephalomyelitis (EAE) Models

| Model | Treatment Group (oral, b.i.d.) | Mean Clinical Score (Peak Disease) | Reference |

| Rat EAE | Vehicle | ~3.5 | [2] |

| SCH 546738 (10 mg/kg) | ~2.0 | [2] | |

| SCH 546738 (40 mg/kg) | ~1.5 | [2] | |

| Mouse EAE | Vehicle | ~3.0 | [2] |

| SCH 546738 (30 mg/kg) | ~1.8 | [2] | |

| p < 0.05 vs. vehicle |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

CXCR3 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to the human CXCR3 receptor.

Protocol:

-

Cell Culture: Use a stable cell line expressing the human CXCR3 receptor (e.g., HEK293-CXCR3). Culture cells to ~80-90% confluency.

-

Membrane Preparation: Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in binding buffer.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CXCR3 ligand (e.g., [³⁵S]SCH 535390 or [¹²⁵I]CXCL10) and increasing concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value using non-linear regression analysis and then determine the Ki value using the Cheng-Prusoff equation.

T-Cell Chemotaxis Assay

Objective: To evaluate the functional potency of this compound in inhibiting CXCR3-mediated T-cell migration.

Protocol:

-

T-Cell Isolation and Activation: Isolate human peripheral blood mononuclear cells (PBMCs) and activate T cells using mitogens (e.g., PHA) and IL-2 for 7-9 days.

-

Chemotaxis Chamber Setup: Use a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pores). Add a solution containing a CXCR3 ligand (e.g., CXCL10) to the lower wells.

-

Cell Treatment: Pre-incubate the activated T cells with various concentrations of this compound.

-

Cell Migration: Add the treated T cells to the upper chamber of the transwell plate.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

-

Data Analysis: Plot the percentage of inhibition of chemotaxis against the concentration of this compound and determine the IC90 value.

Mouse Collagen-Induced Arthritis (CIA) Model

Objective: To assess the in vivo efficacy of this compound in a Th1-driven autoimmune arthritis model.

Protocol:

-

Induction of Arthritis: Immunize susceptible mice (e.g., DBA/1) with an emulsion of type II collagen and complete Freund's adjuvant. A booster immunization may be given after 21 days.

-

Treatment: Begin oral administration of this compound (e.g., 3, 10, 40 mg/kg, twice daily) or vehicle before the onset of clinical signs of arthritis (prophylactic regimen).

-

Clinical Scoring: Monitor the mice daily for signs of arthritis and score the severity based on a scale that assesses erythema and swelling in each paw.

-

Histopathology: At the end of the study, collect the paws, fix, decalcify, and embed in paraffin. Stain sections with hematoxylin and eosin to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the joint tissue or serum using ELISA or other immunoassays.

-

Data Analysis: Compare the mean arthritis scores, histopathological scores, and cytokine levels between the treated and vehicle groups using appropriate statistical tests.

Conclusion

This compound is a highly potent and selective non-competitive antagonist of the CXCR3 receptor. Its ability to block the binding of Th1-associated chemokines provides a strong rationale for its investigation as a therapeutic agent in autoimmune and inflammatory diseases characterized by a dominant Th1 response. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the clinical potential of this compound and other CXCR3 antagonists is warranted.

References

- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the CXCL9-CXCR3 axis suppresses the progression of experimental apical periodontitis by blocking macrophage migration and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Modulation of CXCL9, CXCL10, and CXCL11 Signaling by (R)-SCH 546738

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of (R)-SCH 546738 on the signaling pathways mediated by the chemokines CXCL9, CXCL10, and CXCL11. These chemokines, through their interaction with the CXCR3 receptor, play a pivotal role in orchestrating immune responses. Understanding the mechanism by which this compound modulates this axis is critical for the development of novel therapeutics for autoimmune diseases, inflammatory conditions, and transplant rejection.[1][2][3]

Core Mechanism of Action

This compound is the active R-isomer of SCH 546738, a potent and selective small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3).[4] The chemokines CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC) are the natural ligands for CXCR3.[1][5] The binding of these chemokines to CXCR3 initiates a signaling cascade that is crucial for the migration, differentiation, and activation of various immune cells, particularly T helper 1 (Th1) cells, cytotoxic T lymphocytes (CTLs), and natural killer (NK) cells.[5][6]

This compound functions as a non-competitive antagonist .[1][7] This means it binds to an allosteric site on the CXCR3 receptor, distinct from the binding site of its natural ligands.[1] This binding event induces a conformational change in the receptor that prevents CXCL9, CXCL10, and CXCL11 from binding and initiating downstream signaling, effectively blocking the biological responses mediated by this axis.[1]

Quantitative Pharmacological Data

The potency and efficacy of SCH 546738 have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data, which is attributed to the active (R)-isomer.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 0.4 nM | Human | Radioligand Binding Assay | [4][7] |

| Ligand Displaced | IC50 Range | Species | Assay Type | Reference |

| [125I]hCXCL10 | 0.8 - 2.2 nM | Human | Radioligand Displacement | [1][7] |

| [125I]hCXCL11 | 0.8 - 2.2 nM | Human | Radioligand Displacement | [1][7] |

| Functional Inhibition | IC90 | Species | Assay Type | Reference |

| Chemotaxis | ~10 nM | Human | Activated T Cell Chemotaxis | [1][2][7] |

| Cross-Species Activity (IC50) | Value | Ligand Displaced | Reference |

| Monkey | 1.3 nM | [125I]hCXCL10 | [1] |

| Mouse | 5.9 nM | [125I]hCXCL10 | [1] |

| Rat | 4.2 nM | [125I]hCXCL10 | [1] |

| Dog | 6.4 nM | [125I]hCXCL10 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided in Graphviz DOT language.

References

- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]

- 6. CXCL9, CXCL10, CXCL11/CXCR3 axis for immune activation - a target for novel cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Discovery and initial pharmacological characterization of (R)-SCH 546738

An In-Depth Technical Guide to the Discovery and Initial Pharmacological Characterization of (R)-SCH 546738

Introduction

This compound is the active R-isomer of SCH 546738, a potent, orally active, and non-competitive antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1] The CXCR3 receptor and its interferon-inducible ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are key mediators of Th1 inflammatory responses.[2][3] This signaling axis is implicated in the pathogenesis of various autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as in allograft rejection, making CXCR3 a significant therapeutic target.[2][3][4] This technical guide details the initial pharmacological characterization of this high-affinity antagonist, summarizing its binding kinetics, functional inhibition, and the experimental protocols used for its evaluation.

Quantitative Pharmacological Data

The pharmacological activity of SCH 546738 has been quantified through various in vitro assays, demonstrating its high affinity and potency as a CXCR3 antagonist.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity of SCH 546738 for the human CXCR3 receptor. The affinity was determined using competition binding analysis with a radiolabeled tracer.[2][5] The data indicates that SCH 546738 is a non-competitive antagonist, as its IC50 remains constant regardless of the concentration of the natural ligands, CXCL10 and CXCL11.[2]

| Parameter | Value (nM) | Description |

| Ki | 0.4 | Affinity constant for human CXCR3 receptor.[2][3][5] |

| IC50 | 0.8 - 2.2 | Concentration required to displace radiolabeled CXCL10 and CXCL11 from human CXCR3.[2][3][6] |

Table 2: Functional Inhibitory Activity

This table details the functional potency of SCH 546738 in inhibiting CXCR3-mediated cellular responses.

| Parameter | Value (nM) | Assay Description |

| IC90 | ~10 | Concentration required to inhibit chemotaxis of human activated T cells by 90%.[2][3][5] |

Table 3: Cross-Species Activity

SCH 546738 exhibits strong binding affinity to CXCR3 receptors across multiple species, making it a valuable tool for preclinical in vivo studies.[2] The data below represents the IC50 values for inhibiting the binding of radiolabeled human CXCL10 to CXCR3 from various species.[2][7]

| Species | IC50 (nM) |

| Human | 0.8 |

| Monkey | 1.3 |

| Rat | 4.2 |

| Mouse | 5.9 |

| Dog | 6.4 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the initial pharmacological characterization of SCH 546738.

Radioligand Competition Binding Assay for Ki Determination

This assay determines the affinity constant (Ki) of the compound for the human CXCR3 receptor.

-

Tracer: A 35S radiolabeled sulfonamide analog, SCH 535390, with a known dissociation constant (Kd) of 0.6 nM, was used as the competitive tracer.[2][5]

-

Cell Membranes: Membranes were prepared from Ba/F3 cells stably expressing the human CXCR3 receptor.[2]

-

Procedure:

-

Cell membranes were incubated with the 35S-labeled tracer, SCH 535390.

-

Increasing concentrations of SCH 546738 were added to the incubation mixture to compete for binding to the CXCR3 receptor.

-

The reaction was allowed to reach equilibrium.

-

Bound and free radioligand were separated via filtration.

-

The amount of bound radioactivity was quantified using a scintillation counter.

-

-

Data Analysis: The Ki value was calculated from the IC50 value (the concentration of SCH 546738 that inhibits 50% of the specific binding of the radiotracer) using the Cheng-Prusoff equation.

Chemokine Displacement Assay

This assay evaluates the ability of SCH 546738 to displace the natural chemokine ligands from the CXCR3 receptor.

-

Radioligands: [125I]-labeled human CXCL10 and [125I]-labeled human CXCL11 were used.[2]

-

Cell Membranes: Membranes from Ba/F3 cells expressing human CXCR3 were utilized.

-

Procedure:

-

Membranes were incubated with a fixed concentration of either [125I]hCXCL10 or [125I]hCXCL11 (typically around their Kd values, 12.5-500 pM).[2]

-

Varying concentrations of SCH 546738 were added to the assay wells.

-

Following a 3-hour incubation period, the mixture was filtered to separate bound from free radioligand.[3]

-

The radioactivity of the filter-bound complex was measured.

-

-

Data Analysis: IC50 values were determined by plotting the percentage of specific binding against the logarithm of the SCH 546738 concentration. The non-competitive nature was confirmed by observing that the IC50 remained constant across different concentrations of the radiolabeled chemokines.[2]

Functional Inhibition of CXCR3-Mediated Chemotaxis

This assay measures the functional ability of SCH 546738 to block the migration of immune cells towards a chemokine gradient.

-

Cells: Human peripheral blood lymphocytes were isolated, depleted of monocytes, and stimulated with PHA/IL-2 for 7-9 days to generate activated T cells, which highly express CXCR3.[2][3]

-

Chemoattractants: The CXCR3 ligands CXCL9, CXCL10, and CXCL11 were used to induce chemotaxis. The CCR7 ligand CCL19 was used as a negative control to assess specificity.[2]

-

Procedure:

-

A chemotaxis chamber (e.g., a Transwell plate) was used, with a porous membrane separating the upper and lower wells.

-

The lower wells contained medium with one of the chemoattractants.

-

Activated T cells were pre-incubated with fixed concentrations of SCH 546738 (e.g., 1, 10, or 100 nM) and then added to the upper wells.[2]

-

The plate was incubated to allow for cell migration through the membrane towards the chemoattractant.

-

The number of migrated cells in the lower chamber was quantified.

-

-

Data Analysis: The inhibitory effect of SCH 546738 was determined by comparing the number of migrated cells in the presence and absence of the compound. An IC90 value of approximately 10 nM was established, indicating that this concentration inhibited chemotaxis induced by all three CXCR3 ligands by about 90%.[2][3] The compound did not affect chemotaxis induced by the non-CXCR3 ligand CCL19, confirming its specificity.[2]

Visualizations: Signaling Pathways and Workflows

CXCR3 Signaling and Inhibition by this compound

Caption: CXCR3 signaling pathway and its non-competitive inhibition by this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for the radioligand competition binding assay.

Experimental Workflow: T-Cell Chemotaxis Assay

Caption: Workflow for the functional human T-cell chemotaxis assay.

Conclusion

The initial pharmacological characterization reveals this compound as a highly potent and selective non-competitive antagonist of the CXCR3 receptor.[3][5] It demonstrates high affinity for human CXCR3 (Ki of 0.4 nM) and effectively blocks the binding of all natural chemokine ligands.[2][3][5] Functionally, it potently inhibits CXCR3-mediated chemotaxis of activated T cells with an IC90 of approximately 10 nM.[2][3][5] Furthermore, its strong cross-species activity and favorable pharmacokinetic profile in rodents underscore its utility as a tool for preclinical research into autoimmune and inflammatory diseases.[2] These findings established SCH 546738 as a benchmark CXCR3 antagonist for investigating the therapeutic potential of targeting this chemokine pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vivo Preclinical Profile of (R)-SCH 546738: A CXCR3 Antagonist for Autoimmune Diseases

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-SCH 546738 is the R-isomeric form of SCH 546738, a potent, orally bioavailable, and non-competitive antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2] Preclinical in vivo studies have demonstrated its therapeutic potential in a range of autoimmune disease models by effectively attenuating inflammatory responses. This document provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development.

Core Pharmacological Attributes

This compound exerts its pharmacological effect by binding to an allosteric site on the CXCR3 receptor, thereby preventing the binding of its cognate inflammatory chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[3][4] This blockade disrupts the recruitment of pathogenic T helper 1 (Th1) cells to sites of inflammation, a key process in the pathophysiology of many autoimmune disorders.[3]

In Vitro Activity

The in vitro potency and selectivity of SCH 546738 have been well-characterized, demonstrating high-affinity binding to human CXCR3 and potent inhibition of chemokine-induced cell migration.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | 0.4 nM | [3] |

| IC50 (vs. [125I]hCXCL10) | Human | 0.8 - 2.2 nM | [3] |

| IC50 (vs. [125I]hCXCL11) | Human | 0.8 - 2.2 nM | [3] |

| Chemotaxis Inhibition (IC90) | Human Activated T-cells | ~10 nM | [2][3] |

| Cross-Species IC50 (vs. [125I]hCXCL10) | Monkey | 1.3 nM | [5] |

| Dog | 6.4 nM | [5] | |

| Mouse | 5.9 nM | [5] | |

| Rat | 4.2 nM | [5] |

Pharmacokinetic Profile

SCH 546738 exhibits a favorable pharmacokinetic profile in rodents, supporting its use in oral dosing regimens for in vivo studies.[3]

| Species | Dose (p.o.) | Cmax | Tmax | AUC(0-24h) | Reference |

| Lewis Rat | 10 mg/kg | ~1.5 µM | ~2 h | 12.5 µM·h | [3] |

| C57BL/6 Mouse | 40 mg/kg | ~4.5 µM | ~4 h | 45 µM·h | [3] |

Mechanism of Action: The CXCR3 Signaling Axis

The therapeutic efficacy of this compound is rooted in its ability to interrupt the pro-inflammatory signaling cascade mediated by CXCR3. This pathway is pivotal in the recruitment of immune cells that drive the pathology of various autoimmune diseases.

In Vivo Preclinical Efficacy

The efficacy of SCH 546738 has been demonstrated in multiple, well-established rodent models of autoimmune diseases.

Mouse Collagen-Induced Arthritis (CIA)

SCH 546738 demonstrated a dose-dependent reduction in disease severity in a mouse model of rheumatoid arthritis.

| Treatment Group | Mean Clinical Score (Day 9) | % Inhibition | Reference |

| Vehicle | ~3.5 | - | [1] |

| SCH 546738 (3 mg/kg, p.o., b.i.d.) | ~2.5 | ~28% | [1] |

| SCH 546738 (10 mg/kg, p.o., b.i.d.) | ~1.8 | ~49% | [1] |

| SCH 546738 (40 mg/kg, p.o., b.i.d.) | ~1.2 | ~66% | [1] |

Experimental Autoimmune Encephalomyelitis (EAE)

In models of multiple sclerosis, SCH 546738 significantly attenuated the clinical signs of the disease.

Rat EAE

| Treatment Group | Mean Max Clinical Score | % Inhibition | Reference |

|---|---|---|---|

| Vehicle | ~2.8 | - | [1] |

| SCH 546738 (1 mg/kg, p.o., b.i.d.) | ~1.8 | ~36% | [1] |

| SCH 546738 (5 mg/kg, p.o., b.i.d.) | ~1.2 | ~57% | [1] |

| SCH 546738 (15 mg/kg, p.o., b.i.d.) | ~0.8 | ~71% |[1] |

Mouse EAE

| Treatment Group | Mean Max Clinical Score | % Inhibition | Reference |

|---|---|---|---|

| Vehicle | ~3.5 | - | [1] |

| SCH 546738 (40 mg/kg, p.o., b.i.d.) | ~1.5 | ~57% |[1] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Mouse Collagen-Induced Arthritis (CIA)

-

Animals: Male DBA/1 mice.

-

Disease Induction: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Treatment: Oral administration (p.o.) of SCH 546738, twice daily (b.i.d.), was initiated 16 days post-immunization (day -4 relative to disease onset) and continued through day 9.[1]

-

Disease Assessment: Mice were scored daily for clinical signs of arthritis on a scale of 0-4 per paw.

-

Endpoint Analysis: Paws were collected on day 9 for histopathological analysis of inflammation, pannus formation, and bone/cartilage destruction.[1]

Rat Experimental Autoimmune Encephalomyelitis (EAE)

-

Animals: Male Lewis rats.

-

Disease Induction: Injection of a guinea pig spinal cord homogenate in CFA into one footpad.[1]

-

Treatment: Oral administration of SCH 546738 commenced on day 0 and continued throughout the 3-week disease course.[1]

-

Disease Assessment: Animals were scored daily for disease severity on a scale of 0-5.

Mouse Experimental Autoimmune Encephalomyelitis (EAE)

-

Animals: Female C57BL/6 mice.

-

Disease Induction: Subcutaneous immunization with MOG35-55 peptide and Mycobacterium tuberculosis in CFA, with intravenous injections of pertussis toxin on days 0 and 2.[3]

-

Treatment: Oral administration of SCH 546738, twice daily, started 24 hours prior to MOG35-55 immunization.[3]

-

Disease Assessment: Mice were monitored daily and assessed for clinical signs of disease on a scale of 0-5.[3]

Concluding Remarks and Future Directions

The preclinical data for this compound strongly support the therapeutic potential of CXCR3 antagonism in autoimmune diseases. The compound has demonstrated robust efficacy in attenuating disease severity in models of rheumatoid arthritis and multiple sclerosis.

Despite the promising preclinical efficacy, the clinical development of SCH 546738 has not progressed, potentially due to off-target effects such as inhibition of the hERG potassium channel. Nevertheless, the data generated from the study of this compound provide a valuable framework for the continued development of selective CXCR3 antagonists as a therapeutic strategy for autoimmune and inflammatory disorders. Future research in this area should focus on designing molecules with improved selectivity and safety profiles while retaining the potent on-target activity demonstrated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of (R)-SCH 546738 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-SCH 546738 is a potent and selective, non-competitive allosteric antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2][3] CXCR3 and its chemokine ligands—CXCL9, CXCL10, and CXCL11—are central to directing Th1 inflammatory responses. Consequently, CXCR3 has emerged as a significant therapeutic target for a range of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, as well as for preventing transplant rejection.[1][2][3] this compound exhibits high affinity for human CXCR3 and demonstrates robust cross-species activity, with an IC50 of 5.9 nM for the mouse receptor, making it a valuable tool for preclinical in vivo studies.[1] These application notes provide a detailed protocol for the preparation and in vivo administration of this compound in mice, based on established methodologies.

Mechanism of Action

This compound functions as a non-competitive antagonist, binding to an allosteric site on the CXCR3 receptor. This binding event alters the receptor's conformation, thereby preventing the binding of its natural ligands (CXCL9, CXCL10, and CXCL11).[1] The inhibition of this signaling cascade blocks the chemotaxis of activated T cells and other immune cells expressing CXCR3, attenuating the inflammatory response.[1][2]

Data Presentation

In Vivo Efficacy in Mouse Models

This compound has demonstrated significant efficacy in various mouse models of inflammatory diseases. The data below summarizes the dosages, administration protocols, and outcomes from key studies.

| Mouse Model | Strain | Dosage (mg/kg) | Vehicle | Administration Route & Frequency | Key Outcomes | Reference |

| Collagen-Induced Arthritis (CIA) | B10.RIII | 3, 10, 40 | 0.4% Methylcellulose | Oral gavage, twice daily | 10 and 40 mg/kg significantly decreased disease score. Reduced leukocyte infiltration and joint damage. | [1] |

| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 30 | 0.4% Methylcellulose | Oral gavage, twice daily | Significantly reduced disease severity. | [1] |

| Apical Periodontitis (AP) | C57BL/6 | 30 | 0.5% w/v Methylcellulose | Oral gavage, every 2 days | Reduced periapical lesion volume and CD11b+ inflammatory cell infiltration. |

Pharmacokinetic Profile in Mice

The pharmacokinetic properties of this compound have been evaluated in C57BL/6 mice following oral administration.

| Parameter | Value | Conditions | Reference |

| Dose | 30 mg/kg | Single oral administration | [3] |

| Vehicle | 0.4% Methylcellulose | - | [3] |

| AUC (0-24 hr) | 12.6 µM.hr | Plasma concentration over 24 hours | [3] |

| Tmax (approx.) | ~2-4 hours | Estimated from concentration-time curve | [3] |

| Cmax (approx.) | ~2 µM | Estimated from concentration-time curve | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol details the preparation of a suspension of this compound in a methylcellulose vehicle, suitable for oral administration in mice.

Materials:

-

This compound powder

-

Methylcellulose (e.g., 400 cP)

-

Sterile saline (0.9% NaCl) or sterile water

-

Sterile magnetic stir bar and stir plate

-

Sterile beaker or flask

-

Weighing scale and spatula

-

Ultrasonic water bath

Procedure:

-

Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of saline or water to 70-80°C. b. In a sterile beaker with a stir bar, add the hot liquid and slowly sprinkle the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL) while stirring vigorously to ensure the powder is wetted and dispersed. c. Once a uniform milky suspension is formed, remove the beaker from the heat. d. Add the remaining two-thirds of the volume as cold (on ice) saline or water. e. Continue stirring on a stir plate in a cold room or on ice until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take several hours. f. Store the prepared vehicle at 4°C.

-

Prepare the this compound Suspension: a. On the day of the experiment, bring the required volume of the 0.5% methylcellulose vehicle to room temperature. b. Weigh the appropriate amount of this compound powder required for the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL). c. Add the weighed powder to the vehicle. d. Vigorously vortex or stir the mixture to create a uniform suspension. e. Crucially, use an ultrasonic water bath to aid in the suspension of the compound. Sonicate until a homogenous suspension is achieved.[1] Gentle warming may also be applied if necessary. f. Prepare the suspension fresh for each day of dosing.

Protocol 2: In Vivo Administration by Oral Gavage in Mice

This protocol outlines the procedure for the safe and effective oral administration of the prepared this compound suspension to mice.

Materials:

-

Prepared this compound suspension

-